molecular formula C21H27N5O2S B2568837 N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-34-9

N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2568837
CAS No.: 899951-34-9
M. Wt: 413.54
InChI Key: XXEVVIPGIZHJKW-UHFFFAOYSA-N
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Description

N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a chemical compound with the molecular formula C21H27N5O2S and a molecular weight of 413.5 g/mol . Its structure features a complex hybrid architecture, integrating a 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine core, a 4-methylpiperazin-1-yl moiety, and a benzyl-thioacetamide side chain . This unique combination of heterocyclic scaffolds makes it a compound of significant interest in medicinal chemistry and drug discovery research. The presence of both hydrogen bond donors/acceptors and the lipophilic benzyl group suggests potential for diverse biological interactions. Researchers can leverage this compound as a key intermediate or a pharmacological probe for exploring novel therapeutic targets, particularly in areas where similar complex heterocycles have shown activity . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-benzyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-24-10-12-25(13-11-24)26-18-9-5-8-17(18)20(23-21(26)28)29-15-19(27)22-14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEVVIPGIZHJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N5O2SC_{22}H_{29}N_{5}O_{2}S, with a molecular weight of 427.57 g/mol. The compound features a benzyl group attached to a thioacetamide moiety linked to a piperazine derivative, which is significant in determining its biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Its structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Anticancer Properties

Molecular docking studies have shown that N-benzyl derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a pivotal player in cancer cell proliferation. For instance, a related compound demonstrated significant binding affinity to EGFR with an IC50 value comparable to standard anticancer drugs .

Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory activity by inhibiting COX enzymes. In vitro studies have reported that derivatives of this compound showed selectivity towards COX-II over COX-I, indicating a favorable profile for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

Research Findings

StudyCompound TestedTargetIC50 ValueActivity
Chahal et al. (2023)N-benzyl derivativeCOX-II0.52 μMHigh selectivity and potency
Hwang et al. (2023)Related pyrazole derivativesCOX-I/II5.01 μMModerate inhibition
Alegaon et al. (2023)Pyrido derivativesEGFRSimilar to OlmitinibAnticancer activity

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the anticancer effects of N-benzyl derivatives on human colon cancer (HT29) and prostate cancer (DU145) cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .
  • Case Study on Anti-inflammatory Properties : In vivo experiments demonstrated that compounds similar to N-benzyl derivatives significantly reduced edema in animal models of inflammation, supporting their potential as therapeutic agents for inflammatory diseases .

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